7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione
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Overview
Description
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines These compounds are characterized by their bicyclic structure, which consists of two fused pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate. Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidopyrimidines depending on the nucleophile used.
Scientific Research Applications
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antiproliferative agent, antioxidant, anti-inflammatory, and antimicrobial agent.
Industry: It can be used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes like phosphodiesterase and dihydrofolate reductase by binding to their active sites, thereby preventing their normal function.
Pathways Involved: It affects cellular pathways related to cell proliferation, inflammation, and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms.
Purines: Structurally similar to pyrimidopyrimidines, purines are also bicyclic compounds with nitrogen atoms in the rings.
Pteridines: These compounds are isomeric to pyrimidopyrimidines and are found in nucleic acids and folic acids.
Uniqueness
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
7403-34-1 |
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Molecular Formula |
C7H8N4S |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C7H8N4S/c1-4-8-2-5-3-9-7(12)11-6(5)10-4/h2H,3H2,1H3,(H2,8,9,10,11,12) |
InChI Key |
QCSNCGOSMIVGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2CNC(=S)NC2=N1 |
Origin of Product |
United States |
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